![molecular formula C19H16O5 B590332 (R)-3'-Hydroxy Warfarin CAS No. 124997-75-7](/img/structure/B590332.png)
(R)-3'-Hydroxy Warfarin
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Overview
Description
“®-3’-Hydroxy Warfarin” is a derivative of Warfarin, which is an anticoagulant drug. Warfarin is commonly used to prevent blood clots in the circulatory system such as deep vein thrombosis and pulmonary embolism . It inhibits coagulation and is often referred to as a “blood thinner”, although it does not actually reduce the viscosity of the blood .
Synthesis Analysis
The synthesis of Warfarin, including its ® enantiomer, can be achieved through a one-step process using organocatalysis . This process involves the reaction of 4-hydroxycoumarin with 4-phenylbuten-2-one, (R,R)-1,2-diphenylethylenediamine, and acetic acid . The reaction mixture is allowed to stand at room temperature for one week, during which the color changes from peach/pink to clear yellow .Molecular Structure Analysis
Warfarin, including its ® enantiomer, has a complex molecular structure that can exist in potentially as many as 40 topologically distinct tautomeric forms . The interactive structures of Warfarin can be used to measure bond lengths and angles, helping to understand that the complex, three-dimensional structures are composed of fragments .Chemical Reactions Analysis
Warfarin, including its ® enantiomer, undergoes various chemical reactions. It consists of a racemic mixture of two active enantiomers—R- and S- forms—each of which is cleared by different pathways . S-warfarin is 2-5 times more potent than the R-isomer in producing an anticoagulant response .Physical And Chemical Properties Analysis
Warfarin is a colorless solid, odorless and tasteless. It is almost insoluble in water, but more soluble in some organic solvents, like acetone, halogenated solvents (chloroform e.g.), dioxane and somewhat soluble in alcohols .Mechanism of Action
Warfarin acts by inhibiting the synthesis of vitamin K-dependent clotting factors, which include Factors II, VII, IX, and X, and the anticoagulant proteins C and S . This inhibition is achieved by blocking the function of the vitamin K epoxide reductase complex in the liver, leading to depletion of the reduced form of vitamin K that serves as a cofactor for gamma carboxylation of vitamin K-dependent coagulation factors .
Safety and Hazards
Future Directions
The incidence of hemorrhagic stroke has increased worldwide over the past 40 years, with shifts in the cause over time as hypertension management has improved and anticoagulant use has increased . Future research into novel approaches for ICH management provide hope for reducing the devastating effect of this disease .
properties
IUPAC Name |
4-hydroxy-3-[(1R)-1-(3-hydroxyphenyl)-3-oxobutyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-15(12-5-4-6-13(21)10-12)17-18(22)14-7-2-3-8-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKYQGKCKYAWAT-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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